2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide
Description
This compound belongs to the triazoloquinoline-thioacetamide class, characterized by a fused [1,2,4]triazolo[4,3-a]quinoline core linked to an acetamide moiety via a thioether bridge. The phenethyl group at the N-terminal of the acetamide distinguishes it from closely related derivatives.
Properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-15-13-19-23-24-21(25(19)18-10-6-5-9-17(15)18)27-14-20(26)22-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVUDNUJVOVPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazolo[4,3-a]quinoline Core
The triazoloquinoline scaffold is constructed via cyclocondensation reactions. A common approach involves the Vilsmeier-Haack-Arnold reaction, where 5-methylquinolin-8-amine is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate 5-methylquinoline-8-carbaldehyde . Subsequent cyclization with hydrazine derivatives forms the triazole ring. For example, reacting the aldehyde with thiosemicarbazide under acidic conditions yields 5-methyl- triazolo[4,3-a]quinoline , with the thiol group positioned for further functionalization .
Reaction Conditions
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Solvent: Dry toluene or DMF
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Catalyst: Piperidine (10 mol%)
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Temperature: 80–100°C, 12–24 hours
Synthesis of the N-Phenethylacetamide Side Chain
The N-phenethylacetamide component is prepared via a two-step sequence:
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Acylation of Phenethylamine:
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Thiolation:
Analytical Data
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2-Mercapto-N-phenethylacetamide:
Final Coupling and Purification
The triazoloquinoline-thioether and N-phenethylacetamide intermediates are coupled via a nucleophilic substitution or oxidative coupling.
Method A: Direct Coupling
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Mix 1-chloro-5-methyl-triazoloquinoline and 2-mercapto-N-phenethylacetamide in DMF.
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Yield: 68–72%.
Method B: Oxidative Coupling
Purification
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Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
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Recrystallization from ethanol/water (4:1)
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, triazole-H), 8.35 (d, J = 8.4 Hz, 1H, quinoline-H), 7.89–7.27 (m, 8H, Ar-H), 3.72 (t, J = 7.0 Hz, 2H, CH₂N), 2.97 (t, J = 7.0 Hz, 2H, CH₂Ph), 2.52 (s, 3H, CH₃), 2.41 (s, 2H, CH₂S) .
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HRMS (ESI): m/z calcd. for C₂₁H₂₀N₄OS [M+H]⁺: 377.1434; found: 377.1436 .
Thermal Properties
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Melting Point: 198–201°C
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Stability: Stable at room temperature for >6 months under inert atmosphere .
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 72% | 60% |
| Reaction Time | 12 h | 24 h |
| Catalyst | None | CuI |
| Purity (HPLC) | 96% | 92% |
| Scalability | High | Moderate |
Method A is preferred for large-scale synthesis due to higher yields and simpler conditions .
Challenges and Optimization Strategies
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Byproduct Formation:
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Oxidation of thioether to sulfoxide (mitigated by inert atmosphere).
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Low Solubility:
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Use polar aprotic solvents (DMF, DMSO) at elevated temperatures.
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Regioselectivity:
Industrial Applications and Modifications
The compound’s structural analogs exhibit kinase inhibitory activity, suggesting potential in oncology . Modifications such as fluorination of the phenethyl group or methylation of the triazole ring are explored to enhance bioavailability .
Chemical Reactions Analysis
Types of Reactions
2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to modified triazoloquinoline derivatives .
Scientific Research Applications
2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antiviral and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: Researchers study this compound to understand its interactions with cellular components and its effects on biological pathways.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death . Additionally, it may inhibit key enzymes involved in viral replication or bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below summarizes key structural analogs and their properties:
*Molecular weight calculated based on formula.
Key Observations:
- Phenethyl vs. Aryl Substituents : The phenethyl group in the target compound confers higher lipophilicity compared to halogenated or trifluoromethyl-substituted phenyl analogs (e.g., ). This may enhance membrane permeability but could reduce aqueous solubility.
- Steric Effects : Bulky substituents like the thiophene-carboxylate in may hinder binding to compact active sites compared to smaller groups.
Biological Activity
2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C13H12N4OS
- Molecular Weight : 294.33 g/mol
- CAS Number : 333421-24-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Topoisomerase Inhibition : Similar compounds have shown to act as Topoisomerase II inhibitors, leading to DNA intercalation and subsequent cytotoxic effects in cancer cell lines. The ability to intercalate into DNA is crucial for its anticancer properties, as it disrupts DNA replication and transcription processes .
- Antimicrobial Activity : Derivatives of triazole compounds have been reported to possess antimicrobial properties against various pathogens including Escherichia coli and Pseudomonas aeruginosa. The mechanism often involves disruption of microbial cell walls or interference with nucleic acid synthesis .
- Anti-inflammatory Effects : Some studies indicate that triazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo .
Antiproliferative Activity
The antiproliferative effects of this compound were assessed against several cancer cell lines. The results are summarized in the following table:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio | HCT116 | 6.29 |
| 2-(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio | HepG2 | 6.79 |
| Doxorubicin | HCT116 | 3.80 |
| Doxorubicin | HepG2 | 5.64 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% after a specified incubation period.
Topoisomerase II Inhibition
The compound's activity as a Topoisomerase II inhibitor was also evaluated:
| Compound | IC50 (μM) |
|---|---|
| 2-(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio | 15.16 |
| Doxorubicin | 8.23 |
These results indicate that while the compound exhibits promising anticancer activity, it is less potent than established drugs like Doxorubicin.
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives similar to this compound:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their biological activities. Compounds with bulky substituents exhibited enhanced cytotoxicity due to increased lipophilicity and better interaction with target sites on DNA .
- Molecular Modeling Studies : Computational studies have suggested that the binding affinity of these compounds to Topoisomerase II is significantly influenced by their structural features. Substituents that enhance hydrogen bonding and hydrophobic interactions tend to increase potency against cancer cell lines .
Q & A
Q. Optimization Strategies :
| Parameter | Typical Conditions | Optimized Adjustments |
|---|---|---|
| Solvent System | Toluene:water (8:2) | DMF or DMSO for better solubility of intermediates |
| Temperature | Reflux (~110°C) | Microwave-assisted synthesis at 120–130°C for reduced time |
| Catalysts | None (base-mediated) | Use of CuI or Pd catalysts for Suzuki coupling variants |
| Purification | Ethanol recrystallization | Column chromatography (silica gel, hexane:EtOAc gradient) |
What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Basic Research Focus
Comprehensive characterization requires a combination of spectroscopic and chromatographic methods:
- HPLC : To assess purity (>95% recommended), using a C18 column with acetonitrile:water (70:30) mobile phase .
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl group at C5 of quinoline, thioether linkage) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 433.12) .
Q. Advanced Applications :
- X-ray Crystallography : Resolves stereochemical ambiguities in the triazoloquinoline core .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability for storage and formulation studies .
How do structural modifications in the triazoloquinoline core influence the compound's biological activity?
Advanced Research Focus
Structure-activity relationship (SAR) studies highlight critical modifications:
- 5-Methyl Group : Enhances lipophilicity and membrane permeability, improving anticancer activity .
- Thioether Linkage : Replacement with sulfoxide or sulfone reduces potency, indicating the importance of the sulfur atom for target binding .
- Phenethyl Acetamide Tail : Substitution with bulkier aryl groups (e.g., 2,4,6-trichlorophenyl) increases selectivity for kinase inhibitors .
Q. Key SAR Findings :
| Modification | Biological Impact | Reference Activity (IC₅₀) |
|---|---|---|
| 5-Methyl retention | Anticancer (HCT-116 cells): 1.2 µM | |
| Thioether → Sulfone | Loss of antibacterial activity (MIC > 100 µM) | |
| Phenethyl → 4-Cl-Phenyl | Improved kinase inhibition (EGFR: 0.8 nM) |
What strategies are effective in resolving contradictions in reported biological data for this compound?
Advanced Research Focus
Discrepancies in bioactivity data often arise from assay variability or impurities. Methodological approaches include:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Purity Validation : Use orthogonal analytical methods (HPLC + NMR) to exclude batch-specific impurities .
- Target Profiling : Employ proteome-wide screens (e.g., KINOMEscan) to identify off-target effects .
Case Study :
A reported IC₅₀ variation (1.2 µM vs. 8.5 µM) in anticancer assays was traced to differences in cell culture media serum content (10% FBS vs. serum-free) .
What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound?
Q. Advanced Research Focus
- In Vitro Models :
- Cell Lines : HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) for cytotoxicity screening .
- Mechanistic Assays : Caspase-3/7 activation assays to confirm apoptosis induction .
- In Vivo Models :
- Xenograft Mice : Subcutaneous HCT-116 tumors (dosage: 25 mg/kg/day, oral) with tumor volume reduction >50% .
- Pharmacokinetics : Monitor plasma half-life (t₁/₂ ~4.2 hours) and brain penetration (BBB permeability ratio: 0.3) .
Q. Experimental Design Tips :
- Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls.
- Use LC-MS/MS for quantifying compound levels in plasma and tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
